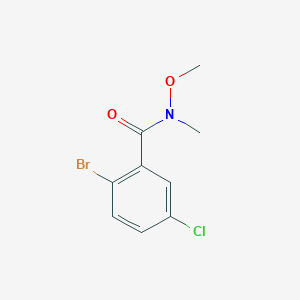

2-Bromo-5-chloro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-bromo-5-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUUXDFXSPHMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide typically involves the bromination and chlorination of a benzamide precursor. One common method includes the following steps:

Chlorination: The addition of a chlorine atom using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-N-methoxy-N-methylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Benzamide Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

- Halogen Position and Identity: The bromine and chlorine in the parent compound (2-bromo-5-chloro) create steric and electronic effects that influence reactivity. Replacement of bromine with iodine (Entry 4) increases molecular weight and may improve leaving-group ability in cross-coupling reactions .

N-Substituent Modifications :

- The methoxy-methyl group (-N(OCH₃)CH₃) in the parent compound balances solubility and steric hindrance. In contrast, the 2-methoxyethyl group (Entry 2) introduces a longer alkyl chain, likely improving solubility in aqueous media .

- The 4-methylpiperazinyl group (Entry 5) adds basicity and hydrogen-bonding capacity, making it relevant in drug design for targeting neurological receptors .

Biological Activity

2-Bromo-5-chloro-N-methoxy-N-methylbenzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a bromine atom at the second position, a chlorine atom at the fifth position, and methoxy and methyl groups attached to the nitrogen atom of the benzamide structure. This unique configuration may influence its biological activity compared to other benzamide derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action likely involves the inhibition of bacterial enzyme activity, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound also demonstrates promising anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Enzyme inhibition | |

| Anticancer | Breast cancer cells | Induction of apoptosis | |

| Anticancer | Lung cancer cells | Modulation of signaling pathways |

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, leading to altered enzymatic activity. For example, it may form stable complexes with target enzymes, thereby inhibiting their function. This interaction profile suggests its potential utility in developing enzyme inhibitors for therapeutic applications.

Study on Anticancer Efficacy

In a study published in 2024, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency compared to control treatments. The study concluded that the compound's unique halogen substitutions contributed to its enhanced biological activity.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could serve as a lead compound for developing new antibiotics. The study highlighted the importance of further exploration into its structural modifications to enhance efficacy.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide?

The compound is typically synthesized via amidation of 2-bromo-5-chlorobenzoic acid with N-methoxy-N-methylamine. A dehydrating agent (e.g., thionyl chloride or phosphorus trichloride) facilitates amide bond formation under reflux in solvents like dichloromethane or toluene. Substituted benzoic acid derivatives are preferred starting materials due to their reactivity in nucleophilic substitution and coupling reactions .

Q. What purification methods are effective for isolating this compound?

Silica gel chromatography is widely used for purification, particularly for separating halogenated benzamide derivatives. Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can further enhance purity. Monitoring via thin-layer chromatography (TLC) with UV detection ensures optimal separation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm methoxy/methylamide groups (e.g., δ ~3.3 ppm for N-methyl and ~3.8 ppm for methoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 291.99 for CHBrClNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How do bromine and chlorine substituents influence nucleophilic aromatic substitution (NAS) reactivity?

Bromine at the 5-position undergoes NAS with nucleophiles (e.g., NaN₃, NaOMe) under mild conditions (80–120°C, 6–24 h), while chlorine at the 2-position requires harsher conditions (150°C, 48 h with NH₃/EtOH). This differential reactivity enables selective functionalization, making the compound a versatile intermediate for synthesizing disubstituted benzamides .

Q. What methodologies evaluate the biological activity of this compound in antibacterial studies?

- Biofilm Inhibition Assays : Quantify reduction in biofilm mass using crystal violet staining after treating bacterial cultures (e.g., Staphylococcus aureus) with the compound at sub-MIC concentrations .

- Enzyme Inhibition Studies : Measure IC values against target enzymes (e.g., GroEL/ES chaperonins) via fluorescence polarization assays, using DMSO as a negative control .

- Cytotoxicity Profiling : Assess mammalian cell viability (e.g., HEK293 cells) using MTT assays to confirm selective antibacterial action .

Q. How can retrosynthetic analysis optimize the synthesis pathway?

AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys to propose routes prioritizing atom economy and step efficiency. For example, coupling 2-bromo-5-chlorobenzoic acid with N-methoxy-N-methylamine via a one-step amidation is favored over multi-step sequences, reducing byproduct formation .

Q. What advanced analytical methods resolve discrepancies in purity assessments?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, confirming structural integrity.

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for related halogenated benzamides .

- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts) at ppm levels .

Q. How are reaction conditions optimized for dual-halogen systems to avoid undesired side reactions?

- Temperature Control : Lower temperatures (80–100°C) prioritize bromine substitution, while chlorine requires >150°C.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without promoting dehalogenation.

- Catalyst Screening : Copper(I) iodide accelerates methoxy substitution at the bromine site, minimizing chlorine displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.